
3-Chloro-2-fluoroanisole
Overview
Description
3-Chloro-2-fluoroanisole (CAS: 261762-56-5) is a substituted anisole derivative with the molecular formula C₇H₆ClFO and a molecular weight of 160.58 g/mol . Structurally, it consists of a methoxy (-OCH₃) group at position 1, a chlorine atom at position 3, and a fluorine atom at position 2 on the benzene ring. This compound is commercially available as a high-purity powder (99%) and is utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing substituents . Key suppliers include TCI Chemicals, Otto Chemie Pvt Ltd, and CymitQuimica, with packaging options ranging from 1g to 100g .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-fluoroanisole can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods: Industrial production methods for this compound often involve the use of nucleophilic aromatic substitution reactions . These reactions typically require a halogenated aromatic compound and a nucleophile, such as methoxide, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-fluoroanisole undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a halogen atom with a nucleophile, such as methoxide.
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between an aryl halide and an organoboron compound.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include methoxide and halogenated aromatic compounds.
Suzuki–Miyaura Coupling: Common reagents include aryl halides, organoboron compounds, and palladium catalysts.
Major Products:
Nucleophilic Aromatic Substitution: The major product is typically an aromatic compound with a substituted nucleophile.
Suzuki–Miyaura Coupling: The major product is a biaryl compound formed through the coupling of the aryl halide and the organoboron compound.
Scientific Research Applications
Scientific Research Applications
3-Chloro-2-fluoroanisole is utilized in various scientific research domains:
Organic Synthesis
- Intermediate in Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies
- Enzyme Interaction Studies: The compound is used to investigate enzyme interactions and metabolic pathways due to its unique electronic properties induced by the chlorine and fluorine substituents.
Medicinal Chemistry
- Pharmaceutical Development: Its unique structure allows for potential applications in drug design, particularly in targeting specific biological pathways.
Case Study 1: Synthesis of Tetraaryladamantanes
In a study focused on the synthesis of tetraaryladamantanes (TAAs), researchers utilized 3-chloroanisole derivatives, including this compound, to achieve high yields of regioisomers through Friedel–Crafts alkylation reactions. The study demonstrated that subtle differences in substitution patterns significantly influence product distribution and yield outcomes .
Case Study 2: Photoionization Studies
Research involving photoionization spectroscopy highlighted the stability of various rotamers of chlorinated anisoles, including this compound. The study provided insights into the electronic transitions and stability of these compounds under different conditions, showcasing their potential in spectroscopic applications .
Table 1: Comparison of Reactivity with Related Compounds
Compound | Reactivity Level | Key Reactions |
---|---|---|
This compound | Moderate | Nucleophilic substitutions, oxidation |
3-Fluoroanisole | High | Electrophilic aromatic substitutions |
3-Chloroanisole | Low | Limited due to steric hindrance |
Table 2: Applications in Various Fields
Field | Application Description |
---|---|
Organic Chemistry | Intermediate for synthesizing pharmaceuticals |
Biochemistry | Study of metabolic pathways and enzyme interactions |
Material Science | Development of specialty chemicals and agrochemicals |
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoroanisole involves its interaction with various molecular targets and pathways. In nucleophilic aromatic substitution reactions, the compound undergoes a substitution of the halogen atom with a nucleophile, resulting in the formation of a new aromatic compound . In Suzuki–Miyaura coupling reactions, the compound forms carbon-carbon bonds with organoboron compounds through the action of a palladium catalyst .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight critical differences between 3-Chloro-2-fluoroanisole and its analogs in terms of structure, properties, and applications.
Structural and Reactivity Differences
- Substituent Position Effects :
- This compound vs. 3-Chloro-4-fluoroanisole : The Cl and F groups in the 3- and 4-positions (meta and para to OCH₃) alter electronic distribution. The closer proximity of Cl and F in this compound may increase steric hindrance and influence nucleophilic substitution reactions .
- Methyl vs. Methoxy Derivatives : 2-Chloro-6-fluoro-3-methylanisole (CID 2773658) has a methyl group instead of hydrogen at position 3. This increases hydrophobicity and molecular weight (174.6 vs. 160.58) but reduces solubility in polar solvents .
Functional Group Impact
- Amino vs. Methoxy: 3-Chloro-2-fluoroaniline (CAS 2106-04-9) replaces the methoxy group with an amino (-NH₂) group, lowering molecular weight (145.56 vs. 160.58) and increasing basicity. This makes it more reactive in coupling reactions .
- Nitro vs. Halogen : 2-Chloro-5-nitroanisole (CAS 1009-36-5) introduces a nitro group, which strongly withdraws electrons, making the ring less reactive toward electrophilic substitution compared to halogenated analogs .
Biological Activity
3-Chloro-2-fluoroanisole (CFA) is a compound that has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals. Its unique structure and substituents make it a valuable intermediate in the synthesis of biologically active compounds. This article explores the biological activity of CFA, highlighting its applications, research findings, and case studies.
- Molecular Formula : CHClF
- Molecular Weight : 160.57 g/mol
- CAS Number : 261762-56-5
- IUPAC Name : 1-chloro-2-fluoro-3-methoxybenzene
Applications
Pharmaceutical Development : CFA is utilized as an intermediate in synthesizing various pharmaceuticals, particularly anti-inflammatory and analgesic drugs. Its fluorinated and chlorinated groups enhance the biological activity and selectivity of the resulting compounds.
Agricultural Chemicals : The compound is also employed in formulating agrochemicals, including herbicides and fungicides, which improve crop protection and yield. The halogen substituents contribute to the efficacy of these agrochemicals by modifying their interaction with biological targets.
Material Science : Research into CFA's properties has led to its exploration in developing new materials, such as polymers and coatings that require specific chemical resistance.
Biological Activity
Research indicates that CFA exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Studies have demonstrated that CFA possesses antimicrobial properties against various bacterial strains. The presence of chlorine and fluorine enhances its ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : As an intermediate for anti-inflammatory drugs, CFA has shown potential in reducing inflammation markers in vitro. Its mechanism may involve the inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : Preliminary studies suggest that CFA may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Study 1: Synthesis of Anti-inflammatory Agents
A study focused on synthesizing novel anti-inflammatory agents from CFA derivatives highlighted its role as a key intermediate. The derivatives exhibited enhanced activity compared to non-fluorinated counterparts, demonstrating that the introduction of fluorine atoms significantly improves pharmacological properties .
Case Study 2: Agrochemical Formulation
In agricultural research, CFA was incorporated into herbicide formulations. Field trials showed that crops treated with CFA-based herbicides had improved resistance to common weeds compared to traditional herbicides .
Research Findings
Recent investigations into the reaction mechanisms involving CFA have revealed valuable insights:
- Regioselectivity in Reactions : Research indicates that reactions involving CFA can lead to complex mixtures of products, emphasizing the importance of regioselectivity in synthetic pathways .
- Thermodynamic vs Kinetic Products : Studies have shown that CFA can yield different products based on reaction conditions, highlighting its versatility as a synthetic building block .
Data Table
Property | Value |
---|---|
Molecular Formula | CHClF |
Molecular Weight | 160.57 g/mol |
CAS Number | 261762-56-5 |
Biological Activity | Antimicrobial, Anti-inflammatory |
Applications | Pharmaceuticals, Agrochemicals |
Q & A
Basic Questions
Q. What are the key identifiers and physicochemical properties of 3-Chloro-2-fluoroanisole?
- Answer : The compound is identified by CAS RN 261762-56-5, molecular formula C₇H₆ClFO, and molecular weight 160.58 g/mol. Its IUPAC name is 1-chloro-2-fluoro-3-methoxybenzene. Basic physicochemical data (e.g., boiling point) are limited in the provided evidence, but analogs like 4-fluoroanisole (boiling point ~214°C for 3-chloro-2-fluoroaniline) suggest similar volatility .
Q. What methods are recommended for assessing the purity of this compound?
- Answer : Purity can be assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC), as demonstrated for structurally similar compounds (e.g., 3-bromo-4-fluoroanisole, analyzed using GC >95.0% purity ). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation, referencing protocols from authoritative databases like PubChem .
Q. What safety precautions are necessary when handling halogenated aromatic compounds like this compound?
- Answer : Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Avoid inhalation or skin contact. For spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste. While specific data for this compound are lacking, protocols for 3-chlorophenol (PAC-1: 2.1 mg/m³) provide a conservative framework .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address regioselectivity challenges?
- Answer : Regioselective synthesis may involve directed ortho-metalation or Ullmann coupling. For example, bromo/chloro analogs (e.g., 3-bromo-4-chloroanisole) are synthesized via halogen-directed methoxylation . Fluorination could employ Balz-Schiemann reactions, with temperature control to minimize byproducts .
Q. What analytical techniques resolve structural ambiguities in halogenated anisoles, such as distinguishing positional isomers?
- Answer : High-resolution MS and ¹⁹F NMR are critical. For example, ¹H-¹³C HSQC NMR can differentiate substituent positions in trifluoromethyl analogs . Cross-referencing with spectral libraries (e.g., NIST Chemistry WebBook) ensures accuracy .
Q. How do substituents (e.g., Cl, F, OCH₃) influence the reactivity of this compound in cross-coupling reactions?
- Answer : The electron-withdrawing chloro and fluoro groups deactivate the ring, directing electrophilic substitution to the para position relative to methoxy. For Suzuki-Miyaura coupling, steric hindrance from substituents may require bulky palladium catalysts (e.g., Pd(PPh₃)₄) .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported molecular weights or spectral data for halogenated anisoles?
- Answer : Cross-validate using multiple sources (e.g., PubChem, EPA DSSTox) and experimental techniques. For instance, the molecular weight of this compound (160.58 g/mol) aligns with its formula C₇H₆ClFO, but conflicting reports should be resolved via elemental analysis .
Q. Methodological Recommendations
Q. What strategies are effective for scaling up this compound synthesis without compromising yield?
Properties
IUPAC Name |
1-chloro-2-fluoro-3-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFVXCYDOOGQCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378574 | |
Record name | 3-Chloro-2-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-56-5 | |
Record name | 3-Chloro-2-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-fluoroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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